Di-p-tolylbutadiyne
Description
Di-p-tolylbutadiyne (C₁₆H₁₄) is a conjugated diyne compound featuring two p-tolyl groups (para-methyl-substituted phenyl rings) linked by a butadiyne (–C≡C–C≡C–) backbone. This structure confers unique electronic and optical properties due to the extended π-conjugation system, making it a candidate for applications in organic electronics, photovoltaics, and molecular wires. Its rigidity and linear geometry also facilitate self-assembly in supramolecular chemistry. Synthetically, it is typically prepared via Glaser-Hay coupling of p-tolylacetylene derivatives under oxidative conditions .
Properties
CAS No. |
22666-07-5 |
|---|---|
Molecular Formula |
C18H14 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
1-methyl-4-[4-(4-methylphenyl)buta-1,3-diynyl]benzene |
InChI |
InChI=1S/C18H14/c1-15-7-11-17(12-8-15)5-3-4-6-18-13-9-16(2)10-14-18/h7-14H,1-2H3 |
InChI Key |
RJKUSAYHEBGVLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Di-p-tolylbutadiyne belongs to a class of diarylbutadiynes, which are structurally analogous to other diarylacetylenes and polyynes. Below is a comparative analysis with key analogs:
Table 1: Structural and Electronic Comparison of Diarylacetylenes
Notes:
- Diphenylacetylene: Shorter conjugation results in a larger band gap (~4.5 eV), limiting its utility in optoelectronics compared to this compound. However, its simpler structure enhances reactivity in Sonogashira couplings .
- Di-p-fluorophenylbutadiyne : Electron-withdrawing fluorine substituents lower the band gap (2.9 eV), improving charge transport in organic light-emitting diodes (OLEDs). This compound’s methyl groups, in contrast, provide steric stabilization but less electronic modulation.
- Tofenamic acid: A diphenylamine derivative with a non-conjugated backbone, highlighting the critical role of the diyne moiety in enabling π-conjugation for electronic applications.
Key Research Findings:
Thermal Stability : this compound exhibits superior thermal stability (decomposition >300°C) compared to diphenylacetylene (~250°C) due to rigid conjugation.
Solubility: The p-tolyl groups enhance solubility in non-polar solvents (e.g., toluene) relative to unsubstituted diarylbutadiynes, aiding processability.
Optoelectronic Properties : UV-Vis spectra show a red-shifted absorption maxima (λₘₐₓ ~350 nm) vs. diphenylacetylene (λₘₐₓ ~280 nm), confirming extended conjugation.
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